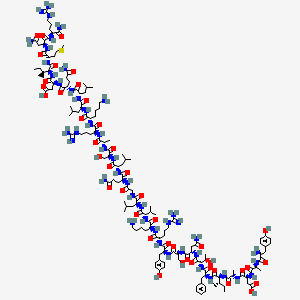
H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-NH2 is a peptide composed of 31 amino acids. This sequence is known for its biological activity and is often studied for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to streamline the process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, high-performance liquid chromatography (HPLC) is often used for purification.
化学反应分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: Typically involve the use of specific amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Chemistry
In chemistry, this peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a benchmark for developing new synthetic methods and analytical techniques.
Biology
In biological research, this peptide is studied for its role in cellular signaling pathways. It can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine
Medically, this peptide has potential therapeutic applications. It may be explored for its ability to modulate immune responses, act as a hormone analog, or serve as a drug delivery vehicle.
Industry
In the industrial sector, this peptide can be used in the development of biomaterials and biosensors . Its specific sequence and properties make it suitable for various biotechnological applications.
作用机制
The mechanism by which this peptide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The interaction with these targets can trigger a cascade of biochemical events, leading to the desired biological response. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2
- H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-NH2
Uniqueness
The uniqueness of This compound lies in its specific amino acid sequence, which imparts distinct biological activity and stability. Compared to other peptides, it may have unique binding affinities and specificities for its molecular targets, making it a valuable tool in research and therapeutic development.
属性
CAS 编号 |
112898-04-1 |
|---|---|
分子式 |
C150H247N45O42S |
分子量 |
3384.959 |
InChI |
InChI=1S/C150H247N45O42S/c1-20-77(13)117(193-123(213)81(17)170-133(223)105(67-114(206)207)180-122(212)79(15)169-124(214)88(153)62-84-39-43-86(199)44-40-84)146(236)188-102(63-83-32-23-22-24-33-83)140(230)195-119(82(18)198)147(237)189-104(66-112(157)204)139(229)191-108(71-197)143(233)184-101(64-85-41-45-87(200)46-42-85)137(227)177-93(38-31-56-167-150(163)164)127(217)176-91(35-26-28-53-152)132(222)192-116(76(11)12)144(234)187-97(58-72(3)4)125(215)168-69-113(205)172-94(47-49-109(154)201)129(219)182-100(61-75(9)10)136(226)190-107(70-196)142(232)171-80(16)121(211)174-92(37-30-55-166-149(161)162)126(216)175-90(34-25-27-52-151)128(218)181-99(60-74(7)8)135(225)183-98(59-73(5)6)134(224)178-95(48-50-110(155)202)130(220)186-106(68-115(208)209)141(231)194-118(78(14)21-2)145(235)179-96(51-57-238-19)131(221)185-103(65-111(156)203)138(228)173-89(120(158)210)36-29-54-165-148(159)160/h22-24,32-33,39-46,72-82,88-108,116-119,196-200H,20-21,25-31,34-38,47-71,151-153H2,1-19H3,(H2,154,201)(H2,155,202)(H2,156,203)(H2,157,204)(H2,158,210)(H,168,215)(H,169,214)(H,170,223)(H,171,232)(H,172,205)(H,173,228)(H,174,211)(H,175,216)(H,176,217)(H,177,227)(H,178,224)(H,179,235)(H,180,212)(H,181,218)(H,182,219)(H,183,225)(H,184,233)(H,185,221)(H,186,220)(H,187,234)(H,188,236)(H,189,237)(H,190,226)(H,191,229)(H,192,222)(H,193,213)(H,194,231)(H,195,230)(H,206,207)(H,208,209)(H4,159,160,165)(H4,161,162,166)(H4,163,164,167)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,116-,117-,118-,119-/m0/s1 |
InChI 键 |
HQLWNECAGKCSKM-MJHBGXHASA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















